molecular formula C16H16Br2S5 B14272526 1,1'-Sulfanediylbis[2-bromo-4,5-bis(methylsulfanyl)benzene] CAS No. 138709-32-7

1,1'-Sulfanediylbis[2-bromo-4,5-bis(methylsulfanyl)benzene]

Cat. No.: B14272526
CAS No.: 138709-32-7
M. Wt: 528.4 g/mol
InChI Key: MYHKAIJSVPIFHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1’-Sulfanediylbis[2-bromo-4,5-bis(methylsulfanyl)benzene] is an organic compound characterized by its complex aromatic structure. This compound features two benzene rings connected by a sulfur atom, with each ring substituted by bromine and two methylsulfanyl groups. The presence of these substituents imparts unique chemical properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Sulfanediylbis[2-bromo-4,5-bis(methylsulfanyl)benzene] typically involves multiple steps:

    Formation of the Benzene Derivative: The initial step involves the bromination of benzene to introduce bromine atoms at the desired positions. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe).

    Introduction of Methylsulfanyl Groups: The next step is the introduction of methylsulfanyl groups. This can be done through a nucleophilic substitution reaction where a methylsulfanyl group replaces a suitable leaving group on the benzene ring.

    Coupling Reaction: Finally, the two benzene rings are coupled via a sulfur atom. This can be achieved using a thiol or disulfide compound under appropriate conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control, and employing purification techniques like recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine atoms, potentially replacing them with hydrogen atoms or other substituents.

    Substitution: The bromine atoms can be substituted by various nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as sodium thiolate (NaSR) or primary amines (RNH₂) in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated products.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1,1’-Sulfanediylbis[2-bromo-4,5-bis(methylsulfanyl)benzene] finds applications in several scientific domains:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex aromatic compounds.

    Biology: Potential use in studying enzyme interactions due to its unique substituents.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and electronic components, due to its stable aromatic structure.

Mechanism of Action

The compound’s effects are primarily due to its ability to interact with various molecular targets. The bromine and methylsulfanyl groups can participate in electrophilic and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to biological effects. The sulfur atom connecting the benzene rings can also play a role in stabilizing the compound and facilitating its interactions with other molecules.

Comparison with Similar Compounds

    1,1’-Sulfanediylbis[2-chloro-4,5-bis(methylsulfanyl)benzene]: Similar structure but with chlorine instead of bromine.

    1,1’-Sulfanediylbis[2-bromo-4,5-dimethylbenzene]: Lacks the methylsulfanyl groups, affecting its reactivity and applications.

    1,1’-Sulfanediylbis[2-bromo-4,5-bis(ethylsulfanyl)benzene]: Contains ethylsulfanyl groups instead of methylsulfanyl, altering its physical and chemical properties.

Uniqueness: 1,1’-Sulfanediylbis[2-bromo-4,5-bis(methylsulfanyl)benzene] is unique due to the specific combination of bromine and methylsulfanyl groups, which confer distinct reactivity and potential applications. The presence of these groups can influence the compound’s solubility, stability, and interaction with other molecules, making it a valuable compound for various research and industrial purposes.

Properties

CAS No.

138709-32-7

Molecular Formula

C16H16Br2S5

Molecular Weight

528.4 g/mol

IUPAC Name

1-bromo-2-[2-bromo-4,5-bis(methylsulfanyl)phenyl]sulfanyl-4,5-bis(methylsulfanyl)benzene

InChI

InChI=1S/C16H16Br2S5/c1-19-13-5-9(17)11(7-15(13)21-3)23-12-8-16(22-4)14(20-2)6-10(12)18/h5-8H,1-4H3

InChI Key

MYHKAIJSVPIFHN-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C=C1SC)Br)SC2=C(C=C(C(=C2)SC)SC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.